![molecular formula C25H25NO5S B2757621 ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate CAS No. 610758-80-0](/img/structure/B2757621.png)
ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate is a useful research compound. Its molecular formula is C25H25NO5S and its molecular weight is 451.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Complex Heterocyclic Compound Synthesis : Compounds with complex heterocyclic structures, including benzothiazol and chromen units, are synthesized through various methods, including one-pot syntheses and reactions involving specific substituents like ethyl groups and oxo functionalities. These syntheses are crucial for developing novel compounds with potential applications in pharmaceuticals and materials science (Latif, Rady, & Döupp, 2003).
Crystallographic Studies : Detailed crystallographic studies provide insights into the molecular structures of related compounds, highlighting the importance of intramolecular interactions and the arrangement of functional groups, which are key to understanding the chemical behavior and reactivity of these molecules (Liu et al., 2012).
Applications in Material Science and Organic Chemistry
Polymer Degradation Studies : Research on the degradation of polymers related to the ethyl and butanoate groups, such as poly(ethylene terephthalate) and poly(butylene terephthalate), explores the mechanisms of thermal and thermo-oxidative degradation. Such studies are vital for developing more sustainable materials and understanding the lifecycle of polymer products (Botelho et al., 2001).
Novel Syntheses of Heterocyclic Compounds : The creation of new heterocyclic compounds through reactions involving chromen and thiazolidin units suggests the potential for developing new pharmaceuticals and organic materials. These syntheses often involve innovative one-pot processes or the use of specific catalysts to achieve desired functionalities (Reddy & Krupadanam, 2010).
Cytotoxic Activity of Novel Compounds : The synthesis and evaluation of novel compounds with specific structural features, such as chromen and benzofuran units, for their cytotoxic activities against various cancer cell lines. These studies are fundamental in the search for new therapeutic agents (Gomha & Khalil, 2012).
Mécanisme D'action
Target of Action
The primary target of this compound is related to the tuberculosis bacterium (M. tuberculosis) . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis .
Mode of Action
tuberculosis . The compound likely interacts with the bacterium in a way that inhibits its growth or survival.
Biochemical Pathways
tuberculosis , suggesting that they may affect pathways related to bacterial growth and survival.
Result of Action
The result of the compound’s action is likely the inhibition of M. tuberculosis growth or survival . This could potentially make it useful in the treatment of tuberculosis.
Propriétés
IUPAC Name |
ethyl 2-[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5S/c1-5-15-12-16-20(13-19(15)31-18(6-2)25(28)29-7-3)30-14(4)22(23(16)27)24-26-17-10-8-9-11-21(17)32-24/h8-13,18H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDMWQXAJJGSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(CC)C(=O)OCC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
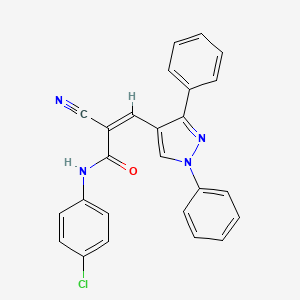
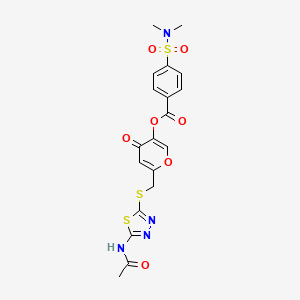

![6-(2,2-dimethoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2757545.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2757546.png)
![5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione](/img/structure/B2757548.png)
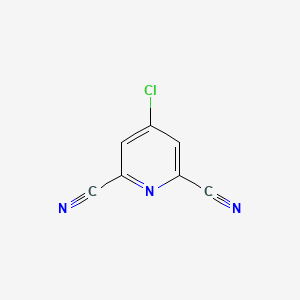
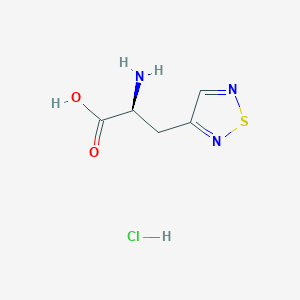
![[1-[(Methylamino)methyl]cyclopropyl]methanol HCl](/img/structure/B2757554.png)
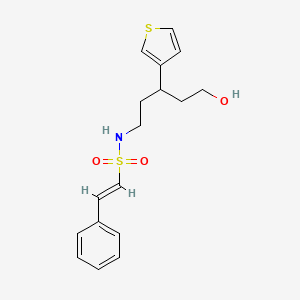
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2757558.png)


![N-[(2-chlorophenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2757561.png)
